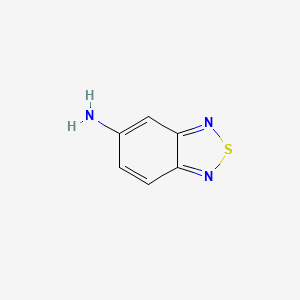

2,1,3-Benzothiadiazol-5-amine

概述

描述

2,1,3-Benzothiadiazol-5-amine is an organic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with an amine group attached at the 5-position. It is known for its unique electronic properties and is widely used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

化学反应分析

Buchwald–Hartwig Cross-Coupling Reactions

The amino group in 2,1,3-benzothiadiazol-5-amine facilitates palladium-catalyzed cross-coupling reactions with aryl halides, forming N-aryl and N,N-diaryl derivatives. These reactions are critical for synthesizing optoelectronic materials and pharmaceuticals.

Example Reaction

Reaction with phenyl bromide using a Pd/er-NHC catalyst system yields N-phenyl derivatives in high yields (91% with optimized conditions) .

| Substrate | Aryl Bromide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4a | Phenyl bromide | Pd/er-NHC, NaOtBu | N-Phenyl (5a ) | 91 |

| 4a | 4-Bromoanisole | Pd/er-NHC, NaOtBu | 5b | 85 |

| 4a | 2-Bromopyridine | Pd/er-NHC, NaOtBu | 5c | 78 |

N,N-Diarylated derivatives (e.g., 6a–l ) are synthesized using Pd/t-Bu₃P·HBF₄ catalysts, achieving yields up to 95% .

Phosphorylation at the Amino Group

The amino group reacts with phosphorus reagents to form phosphazanes. For example, treatment with dichlorophenylphosphine yields a phosphazane derivative (H₂L) with 80% efficiency .

Reaction Scheme

Key Data

Reductive Amination with Nitroarenes

The amino group participates in intermolecular reductive amination using nitroarenes, catalyzed by phosphacycle/Pd systems. This method avoids traditional de novo synthesis of aryl-substituted BTDs .

Example

Reaction with nitrobenzene produces diarylamine 10a in 92% yield .

| Nitroarene | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Nitrobenzene | Pd/t-Bu₃P | 10a | 92 |

| 4-Nitrotoluene | Pd/t-Bu₃P | 10b | 88 |

Aryne Reactivity

This compound derivatives undergo regioselective aryne trapping. The distortion model predicts nucleophilic attack at the C5 position (Δθ = 9.9°), confirmed experimentally .

Reaction Pathway

-

Deprotonation of iodonium salt 6 forms benzothiadiazol-4,5-yne (16 ).

Key Data

-

Regioselectivity : >95% C5 attack (DFT-validated).

-

Applications : Synthesis of fused heterocycles for optoelectronics .

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophilic substitution. Bromination occurs at the 4- and 7-positions, forming dibromo derivatives used in Suzuki couplings .

Example

Conditions : Br₂ in acetic acid, 60°C, 12 h .

Challenges in Ortho-Directed Metalation

Attempts to direct metalation at the 5-position using sulfonyl DMGs (e.g., –SO₂N(i-Pr)₂) yielded trace products (<5%) .

Key Findings

科学研究应用

Optoelectronic Applications

Organic Semiconductors

2,1,3-Benzothiadiazole and its derivatives have been extensively studied for their role as electron acceptors in organic semiconductor materials. Their ability to form π-extended molecular systems makes them suitable for applications in organic photovoltaics (solar cells) and light-emitting diodes (LEDs). For example, oligomers incorporating 2,1,3-benzothiadiazole have shown promising results in reducing the HOMO-LUMO gap, which is crucial for effective charge transport in organic electronic devices .

Fluorescent Probes

The compound is also utilized in the design of fluorescent probes. Its derivatives can be engineered to exhibit specific photophysical properties, making them valuable in biological imaging and sensing applications. For instance, certain derivatives have been developed for detecting biomolecules with high sensitivity and selectivity .

Energy Storage Applications

Flow Batteries

2,1,3-Benzothiadiazole has emerged as a redox-active component in flow battery systems. Its favorable solubility and low reduction potential contribute to efficient energy storage capabilities. The electrochemical kinetics of this compound enable rapid charge-discharge cycles, making it an attractive candidate for sustainable energy solutions .

Conductive Polymers

Derivatives of 2,1,3-benzothiadiazole are often incorporated into conductive polymers used in various electronic applications. These materials benefit from the compound's inherent electronic properties, enhancing their performance in devices such as sensors and transistors .

Medicinal Chemistry Applications

Therapeutic Agents

Research has identified numerous pharmacological activities associated with 2,1,3-benzothiadiazole derivatives. They have been investigated for their potential as anti-inflammatory, anti-HIV, and anticancer agents. The structural diversity of these compounds allows for targeted drug design aimed at specific therapeutic targets .

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating 2,1,3-benzothiadiazole into polymer solar cells significantly improved efficiency due to enhanced charge separation and transport properties. The optimized device architecture led to power conversion efficiencies exceeding 10% .

Case Study 2: Electrochemical Biosensors

In another investigation, a biosensor utilizing a polymer matrix based on 2,1,3-benzothiadiazole was developed for the detection of hormones like 17β-estradiol. The sensor exhibited high sensitivity (1.16 × ) and stability over several weeks .

作用机制

The mechanism of action of 2,1,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing nature allows it to participate in various electronic and photophysical processes. It can modulate the activity of enzymes and receptors, leading to its observed biological effects .

相似化合物的比较

2,1,3-Benzothiadiazole: The parent compound without the amine group.

1,2,3-Benzothiadiazole: A structural isomer with different electronic properties.

4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers

Uniqueness: 2,1,3-Benzothiadiazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .

生物活性

2,1,3-Benzothiadiazol-5-amine (BTDA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BTDA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTDA is characterized by its benzothiadiazole core, which contributes to its biological properties. The molecular formula is C7H6N2S, and it has a molecular weight of 150.20 g/mol. The compound features a thiadiazole ring that is known for its ability to interact with various biological targets.

The biological activity of BTDA can be attributed to several mechanisms:

- Antioxidant Activity : BTDA exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and inflammation.

- Antimicrobial Activity : Studies have shown that BTDA possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits vital metabolic processes.

- Anticancer Properties : BTDA has been investigated for its potential as an anticancer agent. It induces apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antioxidant Activity

The antioxidant capacity of BTDA was assessed using several assays, including DPPH radical scavenging and ABTS assay. The results indicated a strong correlation between concentration and antioxidant efficacy.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 75 | 80 |

Antimicrobial Activity

The antimicrobial efficacy of BTDA was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that BTDA significantly inhibited cell proliferation. The IC50 values were determined for various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study conducted on neuroblastoma cells demonstrated that BTDA significantly reduced oxidative stress markers, suggesting its potential use in neuroprotective therapies. The treatment led to a decrease in reactive oxygen species (ROS) levels by approximately 40% compared to control groups.

Case Study 2: Antimicrobial Application

In a clinical setting, BTDA was tested for its effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that BTDA could serve as a promising alternative treatment option due to its potent antimicrobial activity.

Case Study 3: Cancer Treatment Synergy

Research exploring the combination of BTDA with conventional chemotherapeutics showed enhanced anticancer effects in vitro. The combination treatment resulted in a synergistic reduction in cell viability across multiple cancer cell lines.

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJPKRSKPOCUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310771 | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-37-3 | |

| Record name | 874-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。